molecular formula C14H26N2O2 B1377020 Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate CAS No. 1250995-29-9

Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate

Cat. No.: B1377020
CAS No.: 1250995-29-9
M. Wt: 254.37 g/mol
InChI Key: NHFQVUKXYIVIDF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate (TBPC) is an important organic compound that is used in many different scientific applications. It is a heterocyclic compound derived from a pyrrolidine ring, which is a five-membered saturated hydrocarbon ring. TBPC has a wide range of applications, including synthesis, catalysis, drug design, and biochemistry. TBPC is also a key component in many pharmaceuticals and has been used in the development of cancer treatments.

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate plays a crucial role in the synthesis of N-heterocycles, which are pivotal in the development of natural products and therapeutic agents. Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively utilized for the asymmetric synthesis of piperidines, pyrrolidines, and their derivatives, showcasing the compound's significance in creating structurally diverse and biologically active molecules (Philip et al., 2020).

Environmental Impacts and Degradation

The environmental fate and degradation mechanisms of related compounds, such as Ethyl tert-butyl ether (ETBE), offer insights into how this compound might behave in environmental settings. Aerobic biodegradation pathways involving microorganisms capable of degrading ETBE highlight potential degradation mechanisms that could apply to similar structures. These studies underline the importance of understanding the environmental impact of chemical compounds and their biodegradation pathways (Thornton et al., 2020).

Biological Activities and Drug Development

The pyrrolidine ring, a component of this compound, is a common feature in biologically active compounds, particularly in drug discovery. The saturated scaffold of pyrrolidine enables efficient exploration of pharmacophore space, contributing significantly to stereochemistry and three-dimensional coverage of molecules. This aspect is crucial in the development of new compounds for treating human diseases, highlighting the compound's potential as a key building block in medicinal chemistry (Li Petri et al., 2021).

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or activating its function. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses. Additionally, it can alter metabolic processes by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the citric acid cycle, leading to changes in energy production and metabolic intermediates. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it exerts its effects. For instance, it may be localized to the mitochondria, influencing mitochondrial function and energy production. Understanding its subcellular localization is essential for elucidating its role in cellular processes .

Properties

IUPAC Name

tert-butyl 4-pyrrolidin-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-6-11(7-10-16)12-5-4-8-15-12/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFQVUKXYIVIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250995-29-9
Record name tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate
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